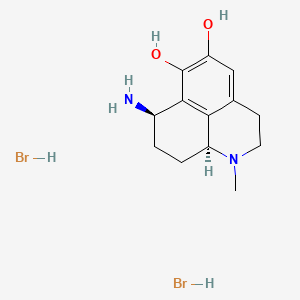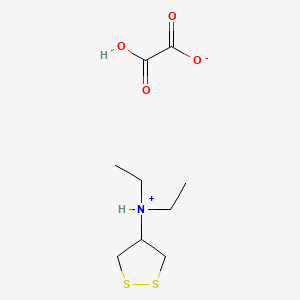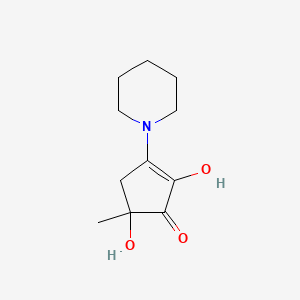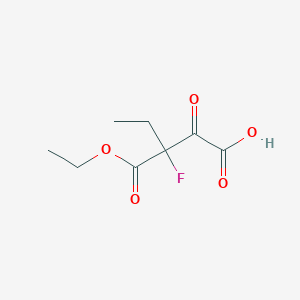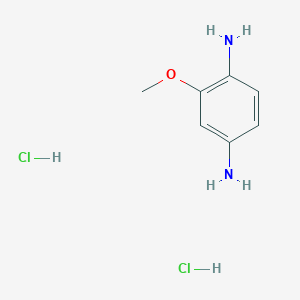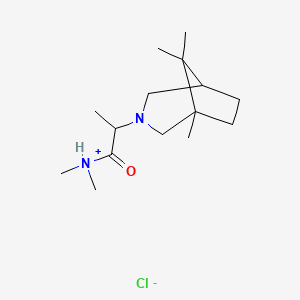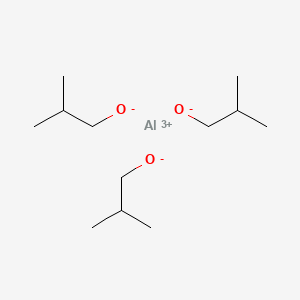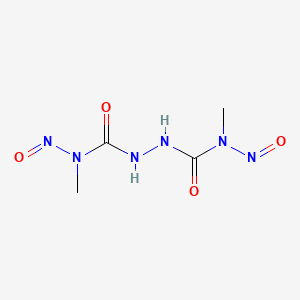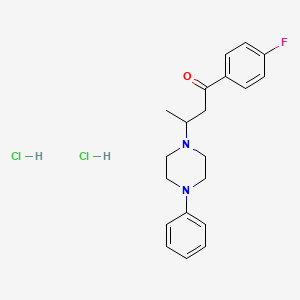
4'-Fluoro-3-(4-phenyl-1-piperazinyl)butyrophenone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Fluoro-3-(4-phenyl-1-piperazinyl)butyrophenone dihydrochloride is a chemical compound known for its unique structure and properties It is a derivative of butyrophenone and contains a piperazine ring, which is often found in various pharmacologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-3-(4-phenyl-1-piperazinyl)butyrophenone dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of a fluorophenyl intermediate. This is achieved by reacting a fluorobenzene derivative with a suitable reagent under controlled conditions.
Introduction of the Piperazine Ring: The next step involves the introduction of the piperazine ring. This is done by reacting the fluorophenyl intermediate with a piperazine derivative in the presence of a catalyst.
Formation of the Butyrophenone Backbone: The final step involves the formation of the butyrophenone backbone. This is achieved by reacting the piperazine-fluorophenyl intermediate with a butyrophenone derivative under specific reaction conditions.
Industrial Production Methods
In industrial settings, the production of 4’-Fluoro-3-(4-phenyl-1-piperazinyl)butyrophenone dihydrochloride is scaled up using optimized reaction conditions and efficient purification techniques. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4’-Fluoro-3-(4-phenyl-1-piperazinyl)butyrophenone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4’-Fluoro-3-(4-phenyl-1-piperazinyl)butyrophenone dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is conducted to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4’-Fluoro-3-(4-phenyl-1-piperazinyl)butyrophenone dihydrochloride involves its interaction with specific molecular targets. The piperazine ring in the compound is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorophenylpiperazine: A piperazine derivative with similar structural features.
Butyrophenone Derivatives: Compounds with a butyrophenone backbone, such as haloperidol and droperidol.
Phenylpiperazine Derivatives: Compounds containing a phenylpiperazine moiety, such as trazodone and nefazodone.
Uniqueness
4’-Fluoro-3-(4-phenyl-1-piperazinyl)butyrophenone dihydrochloride is unique due to its specific combination of a fluorophenyl group, a piperazine ring, and a butyrophenone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
27922-14-1 |
|---|---|
Fórmula molecular |
C20H25Cl2FN2O |
Peso molecular |
399.3 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)butan-1-one;dihydrochloride |
InChI |
InChI=1S/C20H23FN2O.2ClH/c1-16(15-20(24)17-7-9-18(21)10-8-17)22-11-13-23(14-12-22)19-5-3-2-4-6-19;;/h2-10,16H,11-15H2,1H3;2*1H |
Clave InChI |
MEGUUYULQIWIFX-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)C1=CC=C(C=C1)F)N2CCN(CC2)C3=CC=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxy-4-(5,6,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B15343577.png)
